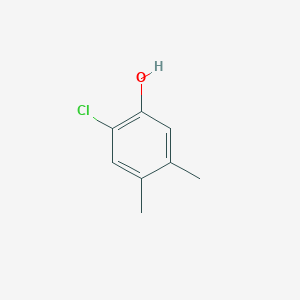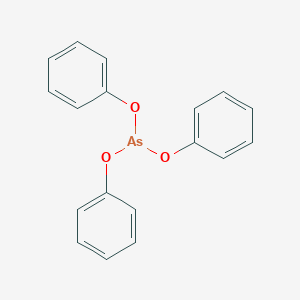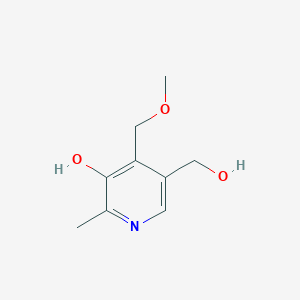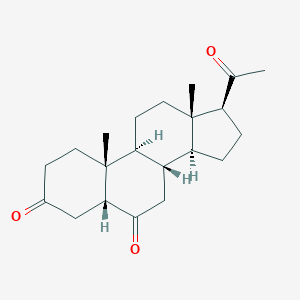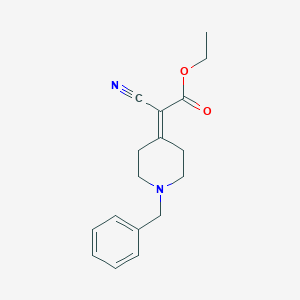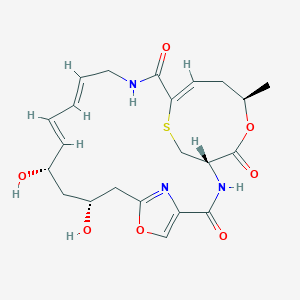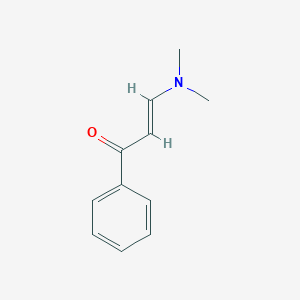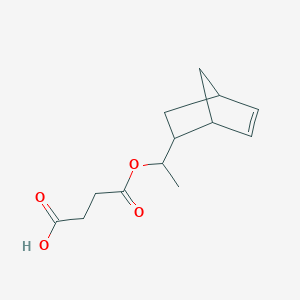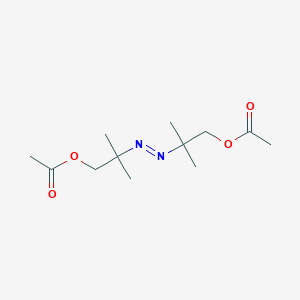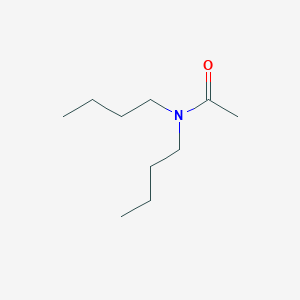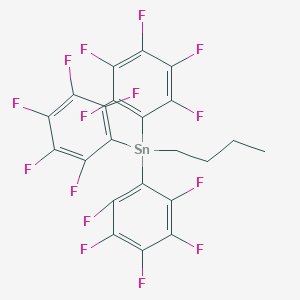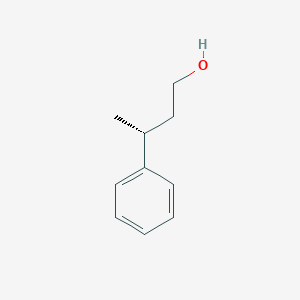
(R)-3-Phenyl-butan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-Phenyl-butan-1-OL is a chiral alcohol that is widely used in the pharmaceutical industry. It is a versatile compound that has various applications in scientific research.
Mecanismo De Acción
The mechanism of action of (R)-3-Phenyl-butan-1-OL is not well understood. However, it is believed to interact with specific receptors in the brain and central nervous system, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
(R)-3-Phenyl-butan-1-OL has been shown to have various biochemical and physiological effects. It has been reported to exhibit anticonvulsant, analgesic, anxiolytic, and sedative properties. Additionally, (R)-3-Phenyl-butan-1-OL has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (R)-3-Phenyl-butan-1-OL in lab experiments include its chiral nature, which can be used to study chiral recognition and enantioselectivity. Additionally, (R)-3-Phenyl-butan-1-OL is readily available and relatively inexpensive. However, the limitations of using (R)-3-Phenyl-butan-1-OL in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of (R)-3-Phenyl-butan-1-OL in scientific research. One direction is the development of new synthetic methodologies for the preparation of (R)-3-Phenyl-butan-1-OL and its derivatives. Another direction is the investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, (R)-3-Phenyl-butan-1-OL can be used as a chiral probe in the study of molecular recognition and chirality sensing.
Conclusion:
In conclusion, (R)-3-Phenyl-butan-1-OL is a versatile compound with various applications in scientific research. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (R)-3-Phenyl-butan-1-OL in scientific research and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
(R)-3-Phenyl-butan-1-OL has various applications in scientific research. It is used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. It is also used as a chiral auxiliary in asymmetric synthesis. Additionally, (R)-3-Phenyl-butan-1-OL is used as a flavor and fragrance ingredient in the food and cosmetic industry.
Propiedades
Número CAS |
1126-07-4 |
|---|---|
Nombre del producto |
(R)-3-Phenyl-butan-1-OL |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(3R)-3-phenylbutan-1-ol |
InChI |
InChI=1S/C10H14O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1 |
Clave InChI |
SQGBBDFDRHDJCJ-SECBINFHSA-N |
SMILES isomérico |
C[C@H](CCO)C1=CC=CC=C1 |
SMILES |
CC(CCO)C1=CC=CC=C1 |
SMILES canónico |
CC(CCO)C1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



